
1H-Pyrazole, 3-azido-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 3-azido-5-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an azido group at the 3-position and a phenyl group at the 5-position makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Análisis De Reacciones Químicas
1H-Pyrazole, 3-azido-5-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles.
Cycloaddition Reactions: The compound can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include sodium azide, alkynes, and reducing agents like hydrogen gas and palladium catalysts. The major products formed from these reactions are triazoles and amines.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 3-azido-5-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: It is employed in the development of new materials with unique properties, such as luminescent materials and catalysts.
Chemical Biology: The compound is used in the study of biological processes and the development of chemical probes for biological targets.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 3-azido-5-phenyl- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property is exploited in the development of bioconjugates and chemical probes. The phenyl group contributes to the compound’s stability and reactivity, allowing it to interact with specific biological targets.
Comparación Con Compuestos Similares
1H-Pyrazole, 3-azido-5-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazole, 3-methyl-5-phenyl-: This compound has a methyl group instead of an azido group at the 3-position. It exhibits different reactivity and applications compared to 1H-Pyrazole, 3-azido-5-phenyl-.
1H-Pyrazole, 3,5-diphenyl-: This compound has phenyl groups at both the 3- and 5-positions. It is used in different chemical reactions and applications compared to 1H-Pyrazole, 3-azido-5-phenyl-.
The uniqueness of 1H-Pyrazole, 3-azido-5-phenyl- lies in its azido group, which provides distinct reactivity and applications in various fields.
Propiedades
Número CAS |
151914-77-1 |
|---|---|
Fórmula molecular |
C9H7N5 |
Peso molecular |
185.19 g/mol |
Nombre IUPAC |
5-azido-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C9H7N5/c10-14-13-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Clave InChI |
XUHFNVVMQZYHIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)
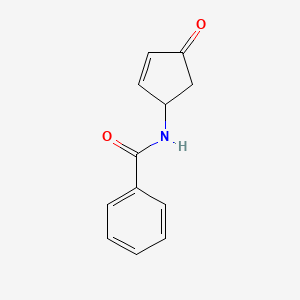
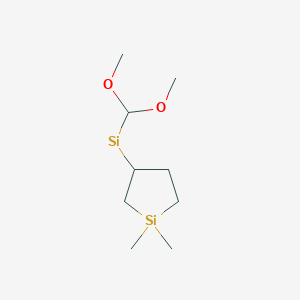
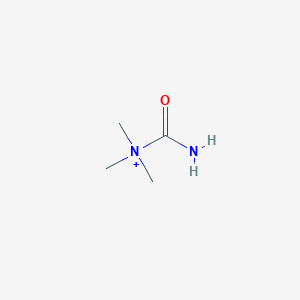
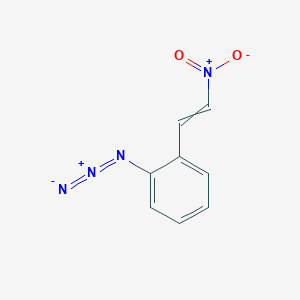
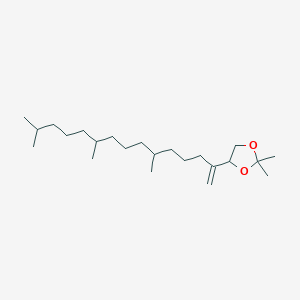
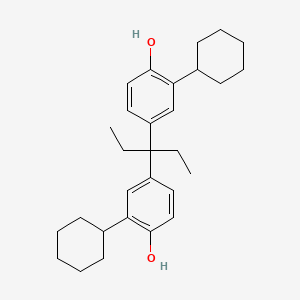
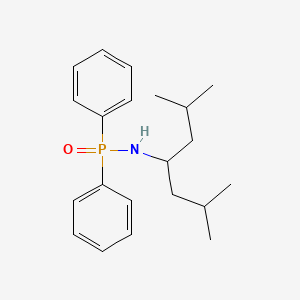
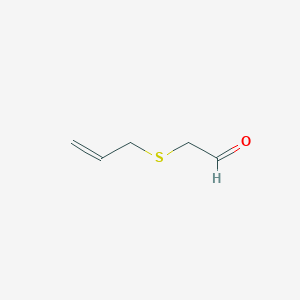
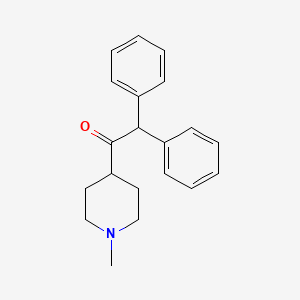
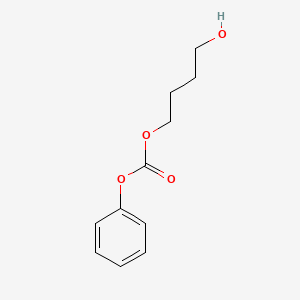
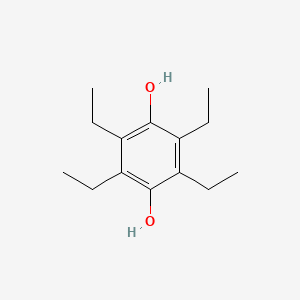
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
